molecular formula C17H13FN2O2 B6518063 1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-52-6

1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6518063
CAS RN: 904525-52-6
M. Wt: 296.29 g/mol
InChI Key: NGPFXIARYLXRGD-UHFFFAOYSA-N
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Description

The compound “1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and two carbonyl groups attached to the pyrazine ring, making it a dione. It also has phenyl rings attached, one of which has a fluorine atom substituted on it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring, the introduction of the carbonyl groups to form the dione, and the attachment of the phenyl rings. The fluorine atom would likely be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazine ring. The presence of the carbonyl groups would likely cause the molecule to be planar in the region of the pyrazine ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. The carbonyl groups could potentially undergo reactions such as reduction or nucleophilic addition. The C-F bond in the fluorophenyl group is relatively stable but could potentially undergo substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carbonyl groups and the nitrogen atoms in the pyrazine ring could allow for hydrogen bonding, which could influence properties such as solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its potential degradation products. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its physical and chemical properties, investigations into potential uses for this compound, and the development of methods for its safe and efficient synthesis .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPFXIARYLXRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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